Ethyl piperidin-2-ylacetate

CAS No.: 2739-99-3

Cat. No.: VC7802851

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2739-99-3 |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

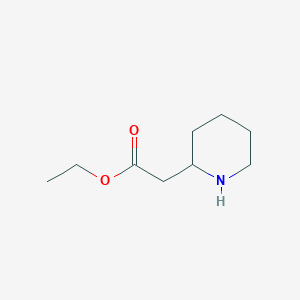

| IUPAC Name | ethyl 2-piperidin-2-ylacetate |

| Standard InChI | InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3 |

| Standard InChI Key | SEJLPOWVAACXJQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1CCCCN1 |

| Canonical SMILES | CCOC(=O)CC1CCCCN1 |

Introduction

Structural and Chemical Profile of Ethyl Piperidin-2-ylacetate

Molecular Identity and Nomenclature

Ethyl piperidin-2-ylacetate (IUPAC name: ethyl 2-(piperidin-2-yl)acetate) is a bicyclic organic compound consisting of a piperidine ring substituted at the 2-position with an acetic acid ethyl ester group. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol for the free base and 208.0 g/mol for its hydrochloride salt . The hydrochloride form (CAS 7511-13-9) is more commonly commercialized due to enhanced stability and solubility .

Physicochemical Properties

Key properties derived from experimental data include:

-

LogP (Partition Coefficient): 0.93 for the hydrochloride salt, indicating moderate lipophilicity . Consensus LogP values for analogous piperidine esters range from 0.73 to 1.21, suggesting variability based on substituents .

-

Polar Surface Area (PSA): 38 Ų, reflecting moderate hydrogen-bonding capacity .

-

Solubility: The free base exhibits high aqueous solubility (13.7 mg/mL), while the hydrochloride salt’s solubility is influenced by ionic interactions .

Table 1: Comparative Properties of Ethyl Piperidin-2-ylacetate and Analogues

Synthesis and Production Methodologies

Esterification and Alkylation Pathways

The hydrochloride salt is typically synthesized via esterification of 2-(piperidin-2-yl)acetic acid with ethanol under acidic conditions. A representative method involves:

-

Acid-Catalyzed Esterification: Reacting the carboxylic acid with excess ethanol in the presence of HCl, yielding the hydrochloride salt directly .

-

N-Alkylation: Substituting halogenated pyridines with piperidine intermediates, as seen in analogues like ethyl 1-(5-nitropyridin-2-yl)piperidin-4-yl acetate .

Optimized Reaction Conditions

-

Solvents: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in alkylation steps .

-

Bases: Cesium carbonate or sodium bicarbonate facilitates deprotonation, improving nucleophilic substitution efficiency .

-

Temperature: Reactions often proceed at 20–55°C, balancing kinetics and side-product formation .

| Supplier | Purity (%) | Pack Size | Price ($) | Lead Time (Days) |

|---|---|---|---|---|

| Enamine US | 95 | 100 mg | 40 | 2 |

| BLD Pharmatech LTD CN | 95 | 1 g | 546 | 7 |

| Angene International | 97 | 5 g | 624 | 10 |

Quality Assurance

Suppliers adhere to ≥95% purity standards, verified via HPLC and LC-MS . Higher-purity grades (97%) cater to pharmaceutical applications requiring stringent impurity controls .

Pharmaceutical and Industrial Applications

Drug Discovery Intermediates

Piperidine derivatives are pivotal in synthesizing bioactive molecules. Ethyl piperidin-2-ylacetate serves as a precursor for:

-

Antiviral Agents: Analogues have been explored for RNA virus inhibition .

-

Neurological Therapeutics: Structural similarity to GABA receptor modulators suggests potential in anxiety and epilepsy research .

Structure-Activity Relationships (SAR)

-

Lipophilicity: The LogP range (0.93–1.21) aligns with blood-brain barrier permeability, supporting CNS drug development .

-

Hydrogen-Bonding Capacity: A PSA of 38 Ų balances solubility and membrane permeability, optimizing oral bioavailability .

Analytical Characterization Techniques

Spectroscopic Methods

-

LC-MS: Used to confirm molecular ions ([M+H]⁺ = 284 for hydrochloride salt) .

-

¹H NMR: Characteristic signals include δ 1.25 (triplet, CH₂CH₃), δ 3.45 (piperidine CH₂), and δ 4.12 (ester OCH₂) .

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Functionalization of the piperidine nitrogen could enhance tissue-specific targeting, leveraging the compound’s BBB permeability .

Green Synthesis Initiatives

Exploring solvent-free esterification or biocatalytic routes may reduce environmental impact, aligning with sustainable chemistry goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume